molecular formula C15H14N2O2 B12802633 2-Methylamino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one CAS No. 135810-50-3

2-Methylamino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one

Cat. No.: B12802633
CAS No.: 135810-50-3
M. Wt: 254.28 g/mol
InChI Key: HRODOTXSJWNYLL-UHFFFAOYSA-N
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Description

2-Methylamino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a complex organic compound that belongs to the class of dibenzoxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylamino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves multi-step organic reactions. The starting materials are often aromatic compounds that undergo a series of functional group transformations, including nitration, reduction, and cyclization. Common reagents used in these reactions include nitric acid, hydrogen gas, and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methylamino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methylamino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    Dibenzoxazepine: A parent compound with similar structural features.

    Carbamazepine: A well-known anticonvulsant with a related chemical structure.

    Oxcarbazepine: Another anticonvulsant with structural similarities.

Uniqueness

2-Methylamino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is unique due to its specific functional groups and molecular configuration, which confer distinct chemical and biological properties

Properties

CAS No.

135810-50-3

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

5-methyl-8-(methylamino)benzo[b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C15H14N2O2/c1-16-10-7-8-13-11(9-10)15(18)17(2)12-5-3-4-6-14(12)19-13/h3-9,16H,1-2H3

InChI Key

HRODOTXSJWNYLL-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)C

Origin of Product

United States

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